molecular formula C5H6N2O B139459 4-Amino-2-hydroxypyridine CAS No. 38767-72-5

4-Amino-2-hydroxypyridine

Cat. No.: B139459
CAS No.: 38767-72-5
M. Wt: 110.11 g/mol
InChI Key: SBQVQYPJWLJRQT-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Aminopyridin-2-ol, also known as 4-Amino-2-hydroxypyridine, is a compound that primarily targets voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

The compound’s mode of action involves the inhibition of voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

4-Aminopyridin-2-ol affects the neurotransmitter release pathway . It stimulates neurotransmitter release resulting from sustained plasma membrane depolarization and Ca2±influx from the extracellular space . In the absence of external Ca2+, 4-Aminopyridin-2-ol induces the exocytotic release of glutamate that is triggered by the sequestration of Ca2+ from intracellular stores .

Pharmacokinetics

It is known that the compound is used as a research tool in characterizing subtypes of the potassium channel

Result of Action

The result of 4-Aminopyridin-2-ol’s action is the enhancement of neuronal signaling . By prolonging action potentials and increasing the release of neurotransmitters, the compound facilitates improved communication between neurons . This can have significant implications for the treatment of neurological disorders .

Action Environment

The action of 4-Aminopyridin-2-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage temperature . It is recommended to store the compound at room temperature

Biochemical Analysis

Biochemical Properties

4-Aminopyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with voltage-gated potassium channels, inhibiting their activity. This inhibition leads to the prolongation of action potentials and enhanced neurotransmitter release . Additionally, 4-Aminopyridin-2-ol has been shown to interact with calcium channels, influencing calcium influx and intracellular calcium levels . These interactions are crucial for its role in modulating neuronal activity and synaptic transmission.

Cellular Effects

The effects of 4-Aminopyridin-2-ol on various types of cells and cellular processes are profound. In neurons, this compound enhances neurotransmitter release by blocking potassium channels and promoting calcium influx . This leads to increased synaptic transmission and improved neuronal communication. In non-neuronal cells, 4-Aminopyridin-2-ol has been shown to sequester intracellular calcium, triggering exocytosis and influencing cellular signaling pathways . Furthermore, this compound has been observed to protect oligodendrocyte precursor cells from glutamate toxicity, indicating its potential neuroprotective properties .

Molecular Mechanism

The molecular mechanism of action of 4-Aminopyridin-2-ol involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release . Additionally, 4-Aminopyridin-2-ol influences calcium homeostasis by promoting calcium influx through voltage-sensitive calcium channels and sequestering intracellular calcium . These actions result in increased synaptic transmission and modulation of cellular signaling pathways. The compound’s ability to stabilize myelin and oligodendrocyte precursor cells further contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridin-2-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Aminopyridin-2-ol can improve gait performance in patients with cerebellar ataxia over extended periods . Additionally, the compound has been observed to reduce retinal neurodegeneration in models of optic neuritis and optic nerve crush over a two-year period . These findings suggest that 4-Aminopyridin-2-ol has stable and long-lasting effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-Aminopyridin-2-ol vary with different dosages in animal models. In studies involving acute seizures, the compound has been shown to reduce seizure-like events in a dose-dependent manner . Higher doses of 4-Aminopyridin-2-ol have been found to completely block seizure incidence, indicating its potential as an antiepileptic agent . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

4-Aminopyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is known to influence glycolipid metabolism by affecting short-chain fatty acids and their associated pathways . Additionally, 4-Aminopyridin-2-ol may interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, impacting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 4-Aminopyridin-2-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes through voltage-gated potassium channels and calcium channels . Once inside the cell, 4-Aminopyridin-2-ol can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also dependent on its interactions with binding proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-Aminopyridin-2-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can modulate cellular signaling pathways and gene expression . Additionally, 4-Aminopyridin-2-ol may interact with specific proteins and enzymes within these compartments, further influencing its activity and function.

Properties

IUPAC Name

4-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQVQYPJWLJRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959572
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59315-45-6, 38767-72-5
Record name 4-Amino-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59315-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-amino-2-hydroxypyridine synthesized according to the research?

A1: The research paper describes the synthesis of this compound through the amination of 4-bromo-2-hydroxypyridine with potassium amide in liquid ammonia at -33°C. [] This reaction involves a complex pathway with the proposed formation of two isomeric hydroxydidehydropyridines as intermediates. The addition of ammonia to these intermediates is directed by the hydroxy group, ultimately leading to a mixture of 3-amino-2-hydroxypyridine and this compound. []

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